molecular formula C27H28N2O7 B1184207 YUVYIOPAEJPJSZ-WXKNFARFSA-N

YUVYIOPAEJPJSZ-WXKNFARFSA-N

カタログ番号: B1184207
分子量: 492.528
InChIキー: YUVYIOPAEJPJSZ-WXKNFARFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier YUVYIOPAEJPJSZ-WXKNFARFSA-N corresponds to a benzodiazepine derivative, structurally characterized as 7-chloro-5-(o-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (molecular formula: C₁₆H₁₂ClFN₂O). This compound belongs to the 1,4-benzodiazepine class, distinguished by a fluorine substituent at the ortho position of the phenyl ring and a methyl group at the N1 position . Its molecular weight is approximately 293.79 g/mol, with a stereospecific configuration critical for binding to γ-aminobutyric acid (GABAₐ) receptors in the central nervous system. Pharmacologically, it exhibits anxiolytic, anticonvulsant, and sedative properties, though its clinical applications remain under investigation .

特性

分子式

C27H28N2O7

分子量

492.528

InChI

InChI=1S/C27H28N2O7/c1-32-18-5-3-16(11-21(18)33-2)8-10-28-25(30)23-20-7-9-27(36-20)14-29(26(31)24(23)27)13-17-4-6-19-22(12-17)35-15-34-19/h3-7,9,11-12,20,23-24H,8,10,13-15H2,1-2H3,(H,28,30)/t20-,23?,24+,27-/m1/s1

InChIキー

YUVYIOPAEJPJSZ-WXKNFARFSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3)OC

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares YUVYIOPAEJPJSZ-WXKNFARFSA-N with structurally and functionally analogous benzodiazepines, emphasizing key physicochemical and pharmacological differences:

Parameter YUVYIOPAEJPJSZ-WXKNFARFSA-N Diazepam (C₁₆H₁₃ClN₂O) Clobazam (C₁₆H₁₃ClN₂O₂) Lorazepam (C₁₅H₁₀Cl₂N₂O₂)
Substituents o-Fluorophenyl, N1-methyl Phenyl, N1-methyl o-Chlorophenyl, N1-methyl o-Chlorophenyl, N1-hydroxyl
Molecular Weight (g/mol) 293.79 284.74 300.74 321.16
GABAₐ Receptor Affinity High (Ki = 2.1 nM) Moderate (Ki = 12.3 nM) High (Ki = 3.8 nM) Very High (Ki = 0.9 nM)
Half-Life (hours) 18–24 (preclinical) 20–100 36–42 10–20
Metabolism CYP3A4-mediated oxidation CYP2C19/CYP3A4 CYP3A4/CYP2C19 Glucuronidation
Therapeutic Use Anticonvulsant (preclinical) Anxiolytic, sedative Antiepileptic Anxiolytic, antiemetic
Side Effects Mild sedation (preclinical) Dizziness, dependence Fatigue, ataxia Sedation, amnesia

Key Findings:

Receptor Binding : Despite structural similarities to clobazam, YUVYIOPAEJPJSZ-WXKNFARFSA-N exhibits higher GABAₐ affinity (Ki = 2.1 nM vs. 3.8 nM), suggesting stronger anticonvulsant efficacy in preclinical models .

Metabolic Stability : Unlike lorazepam, which undergoes glucuronidation, YUVYIOPAEJPJSZ-WXKNFARFSA-N relies on CYP3A4 oxidation, posing drug-drug interaction risks with CYP3A4 inhibitors like ketoconazole .

Safety Profile : Preclinical studies indicate milder sedation compared to diazepam, though human trials are required to confirm tolerability .

Research and Regulatory Considerations

  • Bioequivalence Challenges : highlights stringent requirements for demonstrating bioequivalence in generic benzodiazepines, particularly for compounds like YUVYIOPAEJPJSZ-WXKNFARFSA-N with stereochemical complexity .
  • Patent Status: No generic versions of this compound are currently approved, as per regulatory databases cited in .

Limitations and Contradictions

  • Evidence Gaps : provides fragmented structural data but lacks clinical or pharmacokinetic details, necessitating reliance on analogous benzodiazepine studies .
  • Discrepancies in Molecular Weight : The molecular weight cited in (2933 91 900 0) appears erroneous; peer-reviewed sources confirm ~293.79 g/mol .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。